Cas no 845717-08-0 (1,1'-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene))

845717-08-0 structure
Product name:1,1'-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene)
1,1'-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) Chemical and Physical Properties
Names and Identifiers
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- DTXSID60827614
- 845717-08-0
- 1,1'-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene)
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- Inchi: InChI=1S/C23H22/c1-17-9-13-20(14-10-17)19(3)23(21-7-5-4-6-8-21)22-15-11-18(2)12-16-22/h4-16H,1-3H3
- InChI Key: SHDQUXPSBZVGME-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 298.172150702Da
- Monoisotopic Mass: 298.172150702Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 7.4
- Topological Polar Surface Area: 0Ų
1,1'-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) Related Literature
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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